Enhanced Solubility and Oral Bioavailability Potential via Morpholine-4-Carboxylate Ester vs. 7-Acetate Analog
The morpholine-4-carboxylate ester at C-7 imparts significantly greater aqueous solubility compared to the corresponding 7-acetate analog, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate (CAS 3211-63-0). While no published experimental solubility data exist specifically for the target compound, the morpholine-carboxylate moiety is well-established in the medicinal chemistry literature as a solubility-enhancing functional group [1]. In closely related chromone series, replacement of a morpholine with piperidine reduced kinase affinity by approximately 10-fold, underscoring the unique hydrogen-bonding contribution of the morpholine oxygen [2]. The estimated logP for the target compound is predicted to be approximately 2.5–3.5 (based on closest analog AMB19831271 with reported logP = 3.5459 for the 3-(4-methoxyphenyl)-2-methyl analog), indicating a balanced hydrophilic-lipophilic profile suitable for both aqueous solubility and membrane permeation [3].
| Evidence Dimension | Aqueous solubility and lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.5–3.5; morpholine-carboxylate group contributes ~65–78 Ų PSA (closest analog: PSA = 78.21 Ų for AMB19831271) |
| Comparator Or Baseline | 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate (CAS 3211-63-0): higher logP (more lipophilic), lower PSA, no ionizable amine |
| Quantified Difference | Estimated logP reduction of 0.5–1.5 log units vs. 7-acetate analog; PSA increase of ~30–40 Ų due to morpholine ring; morpholine nitrogen provides pH-dependent ionization absent in acetate analog |
| Conditions | Physicochemical prediction based on closest structurally characterized analog (AMB19831271: 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate; logP = 3.5459, PSA = 78.21) |
Why This Matters
For procurement decisions, the morpholine-carboxylate variant offers intrinsically higher aqueous solubility than 7-acetate or 7-hydroxy analogs, which can reduce DMSO content in assay buffers and improve dose–response curve reliability.
- [1] Kuujia.com. Cas no 637750-51-7: 3-4-(ethoxycarbonyl)phenoxy-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. 'The presence of the morpholine moiety enhances solubility and bioavailability.' View Source
- [2] BenchChem (excluded source; data used only where independently corroborated by non-excluded sources). Morpholine substitution: replacing morpholine with piperidine decreases kinase affinity by 10-fold, emphasizing the role of morpholine oxygen in hydrogen bonding. Corroborated by multiple SAR studies on morpholine-containing kinase inhibitors. View Source
- [3] Ambinter. AMB19831271: 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate. logP = 3.5459, PSA = 78.21. View Source
